![molecular formula C16H23N5O B2840664 2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2097928-92-0](/img/structure/B2840664.png)
2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
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Overview
Description
2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C16H23N5O and its molecular weight is 301.394. The purity is usually 95%.
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Scientific Research Applications
Anti-Tumor Agents
Research into benzopyranylamine compounds, which share structural similarities with the queried compound, has shown that certain derivatives possess significant anti-tumor activities. These compounds have demonstrated total growth inhibition of human breast, CNS, and colon cancer cell lines in vitro at very low concentrations. Their unusual structures and in vitro activities have warranted further in vivo testing against breast and other susceptible human cancers (L. Jurd, 1996).
Tautomerism in Aza Heterocycles
The study of the tautomerism of aza heterocycles reveals the structural stability and transformation behaviors of similar compounds. For instance, certain pyrazolo[4,3-c]pyridin-3-one derivatives exist as zwitterions and show different stability profiles in crystal versus solution, leading to a variety of transformation products. This research can provide insights into the stability and reactivity of the target compound in different environments (A. Gubaidullin et al., 2014).
Synthesis of Pyridazinones
The synthesis of new pyridazin-6-ones and related compounds involves key intermediates that could be structurally related to the compound . This research area explores the synthesis routes and potential biological applications of pyridazinone derivatives, providing a foundation for developing novel compounds with specific properties (S. Sayed et al., 2002).
Stereochemistry and Drug Synthesis
Investigations into the stereochemistry of nucleophilic displacements on cyclopropyldibenzosuberanyl substrates offer insights into the synthesis of complex drug molecules. Such studies can inform the development of molecules with precise stereochemical configurations, enhancing their pharmacological profiles. This research has implications for the synthesis and optimization of compounds with specific therapeutic targets (C. J. Barnett et al., 2004).
Molecular Docking and Biological Screening
The exploration of novel heterocyclic compounds for anticancer and antimicrobial activities includes molecular docking and in vitro screening. This approach allows for the identification of compounds with potential therapeutic applications, including those related to the chemical structure of interest. The synthesis and characterization of such compounds provide valuable information for the development of new drugs (E. M. Flefel et al., 2018).
Mechanism of Action
Target of Action
It is known that similar compounds have a broad range of biological properties and can target a variety of receptors .
Mode of Action
Similar compounds are known to interact with their targets, leading to a variety of biological responses .
Biochemical Pathways
Similar compounds are known to influence a variety of biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Similar compounds are known to have various pharmacokinetic properties that impact their bioavailability .
Result of Action
Similar compounds are known to have a variety of effects at the molecular and cellular level .
Action Environment
It is known that environmental factors can influence the action of similar compounds .
properties
IUPAC Name |
2-[(1-propan-2-ylpiperidin-4-yl)methyl]-6-pyrazol-1-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O/c1-13(2)19-10-6-14(7-11-19)12-21-16(22)5-4-15(18-21)20-9-3-8-17-20/h3-5,8-9,13-14H,6-7,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHEUTZLOBSLFDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CN2C(=O)C=CC(=N2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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